molecular formula C17H15ClN2O2 B7816571 2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole CAS No. 924859-14-3

2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole

Cat. No.: B7816571
CAS No.: 924859-14-3
M. Wt: 314.8 g/mol
InChI Key: GSVDQCPSNBBBGQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group and a 3,4-dimethoxyphenyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 3,4-dimethoxybenzaldehyde.

    Formation of Intermediate: These aldehydes undergo a condensation reaction with glyoxal in the presence of ammonium acetate to form the corresponding diimine intermediate.

    Cyclization: The diimine intermediate is then cyclized under acidic conditions to form the imidazole ring, yielding the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the imidazole ring or the aromatic substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated phenyl-imidazole derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: It serves as a probe in studying enzyme mechanisms and receptor-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interact with cell membrane receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-1H-imidazole: Lacks the 3,4-dimethoxyphenyl group, resulting in different electronic and steric properties.

    5-(3,4-dimethoxyphenyl)-1H-imidazole: Lacks the 4-chlorophenyl group, affecting its reactivity and biological activity.

Uniqueness

2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole is unique due to the presence of both the 4-chlorophenyl and 3,4-dimethoxyphenyl groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile compound in various applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-21-15-8-5-12(9-16(15)22-2)14-10-19-17(20-14)11-3-6-13(18)7-4-11/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVDQCPSNBBBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=C(N2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701204060
Record name 2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924859-14-3
Record name 2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924859-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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